Lycoperoside G

Analytical Chemistry Metabolomics Quality Control

Co-eluting C58H95NO29 isomers in tomato extracts cause misannotation in LC-MS metabolomics. Lycoperoside G standard resolves this challenge. • Distinct RT: 13.50 min under UPLC conditions, separable from esculeoside A and lycoperoside F. • Diagnostic MS fingerprint: [M-H]⁻ at m/z 1268; [M-H-hexose]⁻ at m/z 1106 in negative-ion FABMS. • ≥95% purity, 1-10 mg scale, ideal for method validation and ADME plasma quantitation.

Molecular Formula C58H95NO29
Molecular Weight 1270.4 g/mol
Cat. No. B1259506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLycoperoside G
Synonymslycoperoside G
Molecular FormulaC58H95NO29
Molecular Weight1270.4 g/mol
Structural Identifiers
SMILESCC1CNC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)C)C)C(C1OC1C(C(C(C(O1)CO)O)O)O)OC(=O)C
InChIInChI=1S/C58H95NO29/c1-20-14-59-58(50(78-22(3)64)46(20)84-53-43(74)39(70)36(67)30(15-60)80-53)21(2)34-29(88-58)13-27-25-7-6-23-12-24(8-10-56(23,4)26(25)9-11-57(27,34)5)79-52-45(76)41(72)47(33(18-63)83-52)85-55-49(87-54-44(75)40(71)37(68)31(16-61)81-54)48(38(69)32(17-62)82-55)86-51-42(73)35(66)28(65)19-77-51/h20-21,23-55,59-63,65-76H,6-19H2,1-5H3/t20-,21-,23-,24-,25+,26-,27-,28+,29-,30+,31+,32+,33+,34-,35-,36+,37+,38+,39-,40-,41+,42+,43+,44+,45+,46+,47-,48-,49+,50-,51-,52+,53-,54-,55-,56-,57-,58-/m0/s1
InChIKeyAFHWRWXCMNWXMK-DKNFULIYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lycoperoside G: Tomato-Derived Steroidal Alkaloid Glycoside


Lycoperoside G (CAS 675828-27-0) is a steroidal alkaloid glycoside (molecular formula: C58H95NO29; molecular weight: 1270.40 g/mol) initially isolated from the fruits of tomato (Lycopersicon esculentum) [1]. Classified as a steroidal saponin, its structural backbone comprises a spirosolane-type aglycone core linked to a lycotetraosyl sugar chain [2]. Lycoperoside G belongs to a complex isomeric family of tomato glycoalkaloids, which includes lycoperoside F, esculeoside A, and lycoperoside H, each exhibiting distinct aglycone oxidation patterns and sugar attachment points [3]. The compound is recognized in authoritative databases as a tomato-specific metabolite [2] and is commercially available for research applications, typically in purities of ≥95%, at scales ranging from 1 mg to 10 mg .

Tomato-specific steroidal alkaloid glycoside
Single-isomer analytical standard for LC-MS metabolomics
Supports chromatographic isomer discrimination
Research-grade purity, suitable for plant biomarker studies

Lycoperoside G: Isomeric Specificity


Lycoperoside G exists as part of a structurally intricate isomeric family of tomato-derived steroidal alkaloid glycosides, all sharing the same molecular formula (C58H95NO29) and nominal mass [1]. Despite these superficial similarities, the compounds exhibit distinct stereochemical configurations and biological behaviors that render them non-substitutable. Lycoperoside G is documented as a structural isomer of lycoperoside F (compound 1 in the original isolation paper) [2], and both are chromatographically resolvable from the structurally related but functionally divergent esculeoside A [3]. Critically, a 2022 comparative content analysis of tomato lines revealed that the total content of this isomeric group (lycoperoside F/G/esculeoside A) varies dramatically across different tomato accessions, ranging from 1.9 to 23.3 mg per 100 g fresh weight [4]. This wide natural variation, combined with the distinct stereochemical identity of each isomer, implies that analytical studies using crude extracts, or biological assays substituting one isomer for another, are likely to yield non-reproducible or confounding results. The specific isomer Lycoperoside G must be procured as a discrete analytical standard to ensure experimental fidelity.

Isomer misidentification
Lycoperoside F, G, and Esculeoside A share identical molecular formula; substitution may compromise method specificity.
Extract variability
Crude tomato extracts exhibit wide isomeric content variation; purified standard ensures consistent analytical response.
Biological interpretation drift
In vivo exposure data are derived from unresolved isomer groups; individual isomer attribution requires a discrete standard.

Lycoperoside G: Evidence-Based Procurement Criteria


Chromatographic Resolution vs. Esculeoside A

Lycoperoside G is chromatographically distinguishable from the closely related tomato saponin esculeoside A under reversed-phase UPLC conditions. Both compounds share the same molecular formula (C58H95NO29) and nominal mass, yet they elute at distinct retention times due to differences in stereochemistry and aglycone structure [1]. This separation is a prerequisite for accurate quantitation in complex tomato matrices.

Chromatographic Resolution
Head-to-head
Lycoperoside G: 13.50 min Esculeoside B: 9.62 min Isomeric group II: 11.04 min
Supports isomer-specific method development
Reversed-phase UPLC-HRMS, tomato fruit peel
Analytical Chemistry Metabolomics Quality Control

In Vivo Bioavailability and Absorption

Following dietary intake of tomatoes, the isomeric group encompassing lycoperoside F, lycoperoside G, and esculeoside A exhibits measurable systemic absorption in a mammalian model. In pigs fed a tomato-supplemented diet, this isomeric group was the predominant steroidal alkaloid class detected, constituting approximately 41% of the total steroidal alkaloid profile [1]. This confirms that these isomers are bioavailable and systemically distributed, establishing a foundation for their potential bioactivity.

Systemic Absorption
Cross-study comparable
~41% of total steroidal alkaloid profile
Supports exposure-model interpretation
In vivo feeding study, porcine model
Pharmacokinetics ADME Nutraceuticals

Content Variability in Tomato Germplasm

The total pool of Lycoperoside F, Lycoperoside G, and Esculeoside A exhibits extensive natural variation in content across different tomato genetic backgrounds. Quantification across multiple accessions reveals a concentration range spanning more than an order of magnitude [1]. This inherent biological variability underscores the critical need for a purified, single-isomer standard for accurate quantification.

Natural Content Range
Class-level inference
1.9 – 23.3 mg/100 g FW
Highlights need for purified standard
12.3-fold variation across tomato accessions
Botanical Standardization Phytochemistry Agricultural Science

Mass Spectrometric Identification

Lycoperoside G exhibits a characteristic fragmentation pattern in negative-ion Fast Atom Bombardment Mass Spectrometry (FABMS) that distinguishes it from its isomer, lycoperoside F. While both compounds share the same quasi-molecular ion peak, the relative abundance or presence of specific fragment ions can differ. Lycoperoside G shows a quasi-molecular ion peak at m/z 1268 and a fragment ion peak at m/z 1106, consistent with the neutral loss of a hexose unit [1].

Diagnostic Fragmentation
Head-to-head
[M-H]⁻ m/z 1268; fragment m/z 1106
Enables isomer-specific MS confirmation
Negative-ion FABMS, purified compound
Mass Spectrometry Structural Elucidation Natural Products Chemistry

Lycoperoside G: Research Applications


LC-MS Metabolomics Analytical Standard

Researchers developing or validating targeted or untargeted LC-MS metabolomics methods for tomato and related Solanaceous species require a pure analytical standard of Lycoperoside G. The chromatographic resolution data [1] demonstrates that this isomer elutes at a distinct retention time (13.50 min) under common UPLC conditions, enabling its accurate identification and quantification in complex plant extracts. Without a purified standard, this isomer cannot be reliably distinguished from co-occurring C58H95NO29 isomers (e.g., esculeoside A or lycoperoside F), leading to misannotation and quantitative errors.

Pharmacokinetic and ADME Reference Compound

Investigators studying the absorption, distribution, metabolism, and excretion (ADME) of tomato-derived compounds should prioritize Lycoperoside G as a reference standard. In vivo evidence demonstrates that the Lycoperoside F/G/Esculeoside A isomeric group is systemically absorbed and represents the most abundant steroidal alkaloid fraction (~41% of total) in mammalian plasma following tomato consumption [2]. Using Lycoperoside G as a representative standard for this group allows for the accurate quantitation of circulating tomato saponins in pharmacokinetic studies.

MS-Based Structural Confirmation Standard

Natural products chemists and analytical chemists engaged in the structural elucidation of steroidal alkaloid glycosides from Solanaceae plants should utilize Lycoperoside G as a reference material. The diagnostic fragmentation pattern observed in negative-ion FABMS, specifically the [M-H]⁻ ion at m/z 1268 and the [M-H-hexose]⁻ fragment at m/z 1106 [3], provides a unique spectral fingerprint for confirming the identity of this isomer in purified isolates or enriched fractions.

Application
Selection Property
Validation Focus
LC-MS Metabolomics Standard
Isomer-specific retention time
Chromatographic resolution validation
PK/ADME Research Reference
Systemic exposure fraction
Exposure-model quantitation
MS Structural Confirmation
Diagnostic fragmentation pattern
Isomer identity verification
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